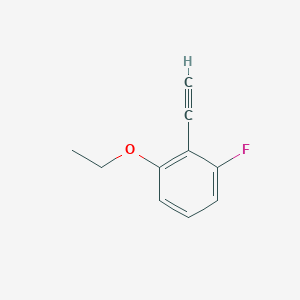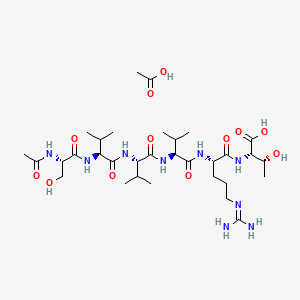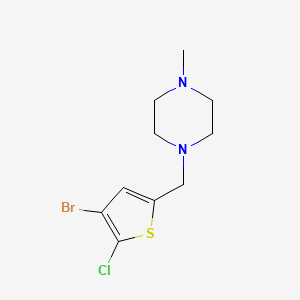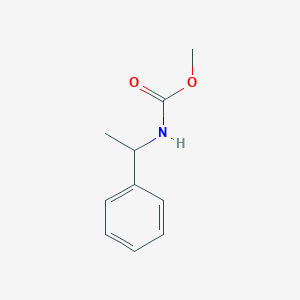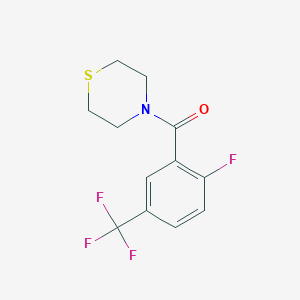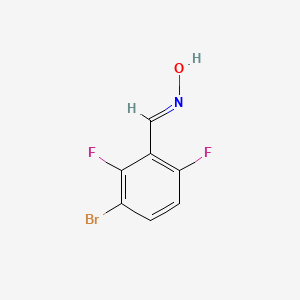
(E)-3-bromo-2,6-difluorobenzaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-bromo-2,6-difluorobenzaldehyde oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of a hydroxylamine functional group (-C=N-OH) attached to a carbon atom. This particular compound features a bromine atom at the 3-position and two fluorine atoms at the 2- and 6-positions on the benzene ring, along with an oxime group attached to the aldehyde carbon.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-bromo-2,6-difluorobenzaldehyde oxime typically involves the reaction of 3-bromo-2,6-difluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows:
3-bromo-2,6-difluorobenzaldehyde+NH2OH⋅HCl→(E)-3-bromo-2,6-difluorobenzaldehyde oxime+HCl
Industrial Production Methods
Industrial production methods for oximes, including this compound, often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-bromo-2,6-difluorobenzaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of nitrile oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-3-bromo-2,6-difluorobenzaldehyde oxime has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (E)-3-bromo-2,6-difluorobenzaldehyde oxime depends on its specific application. In biological systems, oximes can act as nucleophiles, reacting with electrophilic centers in enzymes or other biomolecules. This interaction can inhibit enzyme activity or modify the function of the target molecule. The molecular targets and pathways involved vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-bromo-2,6-difluorobenzaldehyde
- 2,6-difluorobenzaldehyde oxime
- 3-bromo-2,6-difluorobenzonitrile
Uniqueness
(E)-3-bromo-2,6-difluorobenzaldehyde oxime is unique due to the presence of both bromine and fluorine substituents on the benzene ring, along with the oxime functional group. This combination of substituents can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C7H4BrF2NO |
|---|---|
Poids moléculaire |
236.01 g/mol |
Nom IUPAC |
(NE)-N-[(3-bromo-2,6-difluorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H4BrF2NO/c8-5-1-2-6(9)4(3-11-12)7(5)10/h1-3,12H/b11-3+ |
Clé InChI |
ODMUOLHLFVAUMP-QDEBKDIKSA-N |
SMILES isomérique |
C1=CC(=C(C(=C1F)/C=N/O)F)Br |
SMILES canonique |
C1=CC(=C(C(=C1F)C=NO)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2S,3R,4R,5S,6R)-4-hydroxy-2,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide](/img/structure/B14769509.png)
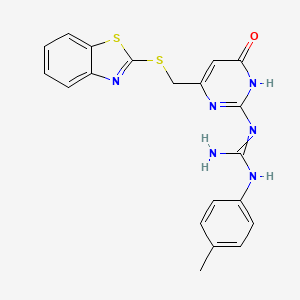

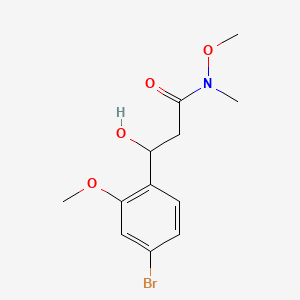
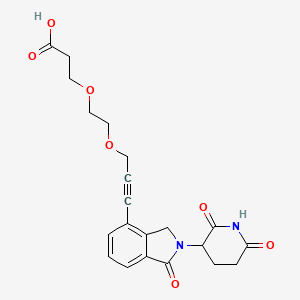
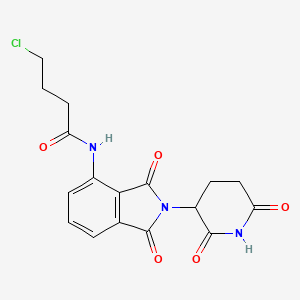
![Methyl 2-[[4-amino-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate;hydrochloride](/img/structure/B14769550.png)
![(2,3-Dihydropyrazolo[5,1-b]oxazol-7-yl)methanamine](/img/structure/B14769555.png)
